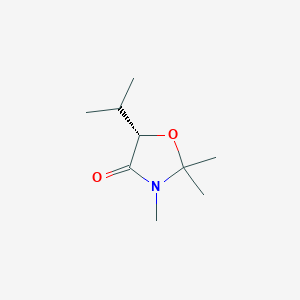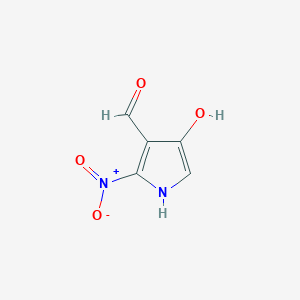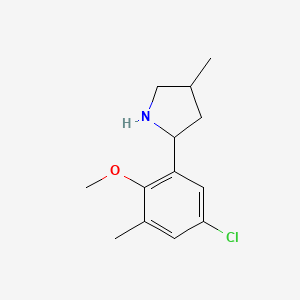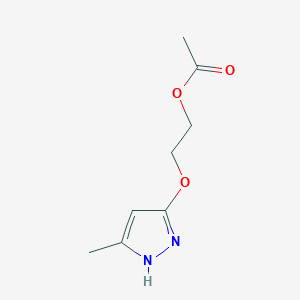
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The (S)-enantiomer of this compound is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-valinol with isobutyraldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may serve as a lead structure for developing new antimicrobial agents.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, particularly in the production of chiral drugs.
Mecanismo De Acción
The mechanism of action of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, preventing the formation of essential proteins.
Comparación Con Compuestos Similares
Similar Compounds
®-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one: The enantiomer of the compound, which may have different biological activities due to its opposite stereochemistry.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are also oxazolidinone derivatives with antibiotic properties.
Uniqueness
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its ®-enantiomer and other oxazolidinone derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(5S)-2,2,3-trimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-8(11)10(5)9(3,4)12-7/h6-7H,1-5H3/t7-/m0/s1 |
Clave InChI |
RJRMQDNKFZDYMG-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N(C(O1)(C)C)C |
SMILES canónico |
CC(C)C1C(=O)N(C(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)



![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)





![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)


